
(4a-hydroxy-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4a-hydroxy-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl) acetate is an organic compound that belongs to the class of naphthalenes This compound is characterized by its complex structure, which includes multiple functional groups such as hydroxyl, methylidene, and acetate
准备方法
合成路线和反应条件
(4a-羟基-1-甲基-6-亚甲基-4-丙-2-基-3,4,5,7,8,8a-六氢-2H-萘-1-基) 乙酸酯的合成通常涉及多个步骤,包括萘核的形成和官能团的引入。常见的合成路线可能包括:
萘核的形成: 可以通过涉及适当前体的环化反应实现。
官能团的引入: 可以通过各种反应,如羟基化、烷基化和酯化反应,引入羟基、亚甲基和乙酸酯基团。
工业生产方法
此类化合物的工业生产方法通常涉及优化的反应条件,以最大限度地提高产率和纯度。这可能包括使用催化剂、控制温度和特定溶剂。
化学反应分析
反应类型
(4a-羟基-1-甲基-6-亚甲基-4-丙-2-基-3,4,5,7,8,8a-六氢-2H-萘-1-基) 乙酸酯可以发生各种化学反应,包括:
氧化: 羟基可以被氧化形成酮或醛。
还原: 该化合物可以被还原以去除双键或转化官能团。
取代: 官能团可以通过亲核或亲电取代反应被其他基团取代。
常见的试剂和条件
这些反应中常用的试剂包括氧化剂(例如,高锰酸钾)、还原剂(例如,氢化锂铝)和各种催化剂。反应条件,如温度、压力和溶剂选择,在决定这些反应的结果方面起着至关重要的作用。
主要产物
这些反应形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能生成酮或醛,而还原可能生成烷烃或醇。
科学研究应用
化学
在化学领域,(4a-羟基-1-甲基-6-亚甲基-4-丙-2-基-3,4,5,7,8,8a-六氢-2H-萘-1-基) 乙酸酯可用作合成更复杂分子的前体。其独特的结构使其成为有机合成中宝贵的中间体。
生物学
在生物学中,这种化合物可能因其潜在的生物活性而被研究。具有类似结构的化合物因其抗菌、抗炎和抗癌特性而被研究。
医药
在医药领域,萘类化合物的衍生物通常因其治疗潜力而被探索。该化合物可以作为开发新药物的先导化合物。
工业
在工业领域,(4a-羟基-1-甲基-6-亚甲基-4-丙-2-基-3,4,5,7,8,8a-六氢-2H-萘-1-基) 乙酸酯可用于生产特种化学品、香料和其他工业产品。
作用机制
(4a-羟基-1-甲基-6-亚甲基-4-丙-2-基-3,4,5,7,8,8a-六氢-2H-萘-1-基) 乙酸酯的作用机制取决于其与分子靶标的特定相互作用。这些可能包括:
分子靶标: 化合物相互作用的酶、受体和其他蛋白质。
参与的途径: 受化合物影响的生物途径,导致其观察到的影响。
相似化合物的比较
类似化合物
与(4a-羟基-1-甲基-6-亚甲基-4-丙-2-基-3,4,5,7,8,8a-六氢-2H-萘-1-基) 乙酸酯类似的化合物包括其他具有羟基、亚甲基和乙酸酯基团的萘衍生物。
独特性
这种化合物的独特性在于其官能团的特定组合及其潜在的应用。与其他类似化合物相比,它可能表现出不同的化学反应性和生物活性。
属性
分子式 |
C17H28O3 |
|---|---|
分子量 |
280.4 g/mol |
IUPAC 名称 |
(4a-hydroxy-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl) acetate |
InChI |
InChI=1S/C17H28O3/c1-11(2)14-8-9-16(5,20-13(4)18)15-7-6-12(3)10-17(14,15)19/h11,14-15,19H,3,6-10H2,1-2,4-5H3 |
InChI 键 |
VFQTZHSGAKUHKS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CCC(C2C1(CC(=C)CC2)O)(C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12327156.png)
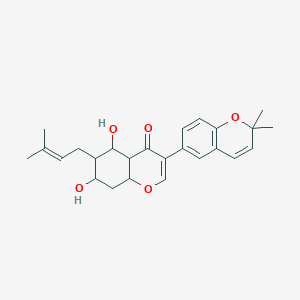

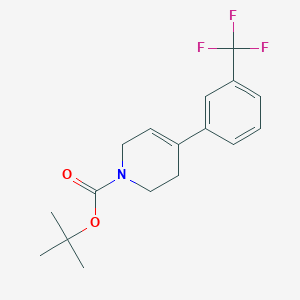
![8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B12327187.png)
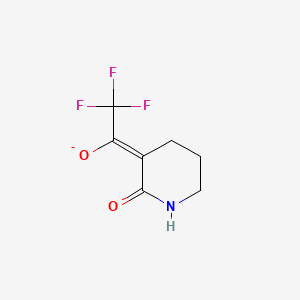
![Pyrano[2,3-c]pyrazole, 1,4,5,6-tetrahydro-3-(trifluoromethyl)-](/img/structure/B12327203.png)
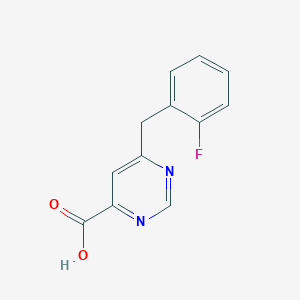
![Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate](/img/structure/B12327217.png)
![4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B12327227.png)

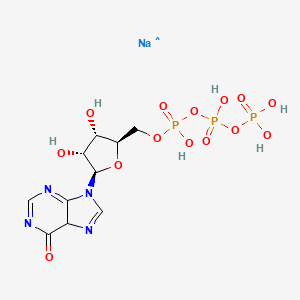

![[11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B12327247.png)
